Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzoate moiety and a formylamino-cyclohexyl group. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of methyl benzoate, followed by the introduction of the formylamino-cyclohexyl group through a series of reactions involving amide formation and cyclohexylamine derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate include other brominated benzoates and formylamino-cyclohexyl derivatives. Examples include:
- Methyl 5-bromo-2-(aminomethyl)benzoate
- Methyl 5-bromo-2-(cyclohexylamino)benzoate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the brominated benzoate and formylamino-cyclohexyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H19BrN2O4 |
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Molecular Weight |
383.24 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(1-formamidocyclohexanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C16H19BrN2O4/c1-23-14(21)12-9-11(17)5-6-13(12)19-15(22)16(18-10-20)7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
CISOJANFAFMNNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2(CCCCC2)NC=O |
Origin of Product |
United States |
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